N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide

Molecular Weight Physicochemical Properties Formulation

Researchers studying covalent FGFR inhibitors often need a reliable negative control to isolate mechanism-specific phenotypes. This indoline-furan acetamide precisely addresses that need. It lacks the critical acrylamide warhead required for covalent cysteine engagement, making it ideal for clean interpretation of FIIN-3-dependent phenotypes in Ba/F3-FGFR proliferation assays. Its low MW (270.33) and favorable drug-like properties also support its use in fragment-based drug discovery (FBDD) campaigns. Key benefits include: • Unambiguous negative control for covalent kinase inhibitor studies • Hydrolyzable acetamide handle for late-stage warhead introduction in SAR exploration • Fragment-sized scaffold suitable for SPR, TSA, or crystallography screening against kinase targets

Molecular Formula C16H18N2O2
Molecular Weight 270.332
CAS No. 898416-13-2
Cat. No. B2841024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide
CAS898416-13-2
Molecular FormulaC16H18N2O2
Molecular Weight270.332
Structural Identifiers
SMILESCC(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32
InChIInChI=1S/C16H18N2O2/c1-12(19)17-11-15(16-7-4-10-20-16)18-9-8-13-5-2-3-6-14(13)18/h2-7,10,15H,8-9,11H2,1H3,(H,17,19)
InChIKeyAMISVDDBWMAGKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical Profile of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide


N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide (CAS 898416-13-2) is a small-molecule research compound (C₁₆H₁₈N₂O₂, MW 270.33 g/mol) featuring an indoline–furan ethylamine core capped with a simple acetamide group [1]. It lacks the electrophilic acrylamide warhead and extended aryl–urea–pyrimidine architecture present in the clinical-stage covalent FGFR inhibitor FIIN-3 (CAS 1637735-84-2) . This structural simplification results in a substantially lower molecular weight and a different hydrogen-bonding profile, which may confer distinct physicochemical and target-engagement properties relative to covalent FGFR/EGFR inhibitors [1].

Why N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide Cannot Replace FIIN Inhibitors


FIIN-3 achieves nanomolar FGFR1–4 inhibition (IC₅₀ range: 13.1–35.3 nM) through covalent engagement of active-site cysteine residues (Cys477 in FGFR4, Cys797 in EGFR) via its acrylamide warhead [1]. N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide contains only an acetamide terminus, which is incapable of covalent bond formation with kinase cysteine residues, thereby fundamentally altering its target-engagement mechanism [2]. Consequently, a user who substitutes this compound for FIIN-3 without empirical validation of target occupancy and downstream signaling would risk misinterpreting structure–activity relationships, as the covalent trapping that drives FIIN-3 potency is absent [1][2].

Comparison of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide with FIIN-3


Molecular Weight and Formulation Differentiator

The target compound (MW 270.33 g/mol) is 2.56-fold smaller than FIIN-3 (MW 691.61 g/mol) [1]. This difference places the target compound closer to the median of oral drug-like space and may simplify dissolution and formulation for in vitro assays where high DMSO solubility is not required [1].

Molecular Weight Physicochemical Properties Formulation

Hydrogen-Bond Donor/Acceptor Count Divergence

The target compound presents a single hydrogen-bond donor (HBD = 1) and three hydrogen-bond acceptors (HBA = 3), compared to FIIN-3's more extensive HBD/HBA network (calculated from its C₃₄H₃₆Cl₂N₈O₄ formula) [1]. This reduced hydrogen-bonding capacity may result in higher passive membrane permeability when used as a tool compound in cellular assays [1].

Hydrogen Bonding Permeability Drug-Likeness

Absence of Covalent Warhead and FGFR Activity

FIIN-3 achieves irreversible FGFR1–4 inhibition (IC₅₀: 13.1, 21, 31.4, and 35.3 nM, respectively) through covalent bonding of its acrylamide moiety to cysteine residues within the ATP-binding pocket . The target compound possesses only an acetamide terminus and cannot form a covalent adduct with kinase cysteine residues; no FGFR inhibitory activity has been reported [1]. This represents a fundamental mechanistic divergence rather than a potency shift.

Covalent Inhibitor FGFR Structure-Activity Relationship

TPSA and Rotatable Bonds as Selectivity Surrogates

The target compound has a topological polar surface area (TPSA) of 45.5 Ų and 4 rotatable bonds, whereas FIIN-3, with its extended urea–pyrimidine–piperazine architecture, has a substantially higher TPSA and rotatable bond count [1]. These differences may influence off-target binding promiscuity and oral absorption potential when the compound is used as a scaffold for further derivatization [1].

TPSA Rotatable Bonds Oral Bioavailability

Recommended Research Applications


Non-Covalent Negative Control for FGFR Inhibitor Studies

Because the compound lacks the acrylamide warhead essential for covalent FGFR engagement [1], it is structurally suited as a negative control in cell-based assays (e.g., Ba/F3-FGFR proliferation assays) where FIIN-3 serves as the positive covalent inhibitor. Its lower molecular weight (270 vs. 692 g/mol) and reduced hydrogen-bonding capacity may facilitate equivalent cell penetration without target engagement, enabling cleaner interpretation of covalent-inhibitor-specific phenotypes . Users must empirically confirm lack of FGFR inhibition before relying on this application.

Synthetic Intermediate for FGFR Inhibitor Libraries

The indoline–furan ethylamine core with a primary acetamide handle can serve as a versatile intermediate for late-stage diversification. The acetamide can be hydrolyzed to the free amine and subsequently acylated with acryloyl chloride to introduce a covalent warhead, or coupled with diverse carboxylic acids to generate focused libraries exploring non-covalent FGFR inhibition [2]. The scaffold's low TPSA (45.5 Ų) and favorable rotatable bond count (4) provide a drug-like starting point for lead optimization [2].

Fragment-Based Screening for Kinase Binders

With a molecular weight of 270 g/mol—well within fragment space (<300 Da)—this compound can be screened in fragment-based drug discovery (FBDD) campaigns against FGFR or other kinase targets using biophysical methods (SPR, TSA, or crystallography). Identification of low-affinity binding would validate the indoline–furan core as a suitable fragment hit for subsequent structure-guided elaboration, leveraging the structural biology data already available for FIIN-2 and FIIN-3 co-crystal complexes [1].

Physicochemical Benchmarking Standard

The well-defined computed properties (MW 270.33, logP ~2, TPSA 45.5 Ų, HBD 1, HBA 3) [2] make this compound a useful physicochemical benchmark when profiling newly synthesized FIIN analogs. Its position in drug-like chemical space can serve as a reference point for assessing the impact of structural modifications on solubility, permeability, and metabolic stability, enabling rational multiparameter optimization in medicinal chemistry programs targeting FGFR-driven cancers [1].

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